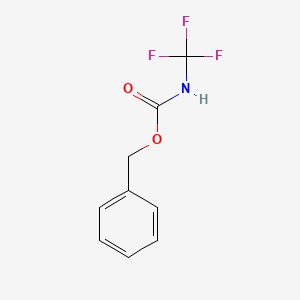
Trifluoromethyl-carbamic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethyl-carbamic acid benzyl ester is an organic compound characterized by the presence of a trifluoromethyl group, a carbamic acid moiety, and a benzyl ester group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trifluoromethyl-carbamic acid benzyl ester typically involves the reaction of trifluoromethyl isocyanate with benzyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
CF3NCO+C6H5CH2OH→CF3NHCOOCH2C6H5
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Trifluoromethyl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and esters.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl carbamates.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted carbamates and esters.
Wissenschaftliche Forschungsanwendungen
Trifluoromethyl-carbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of trifluoromethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbamic acid moiety can form hydrogen bonds with biological targets, influencing their activity. The benzyl ester group provides additional stability and reactivity to the molecule.
Vergleich Mit ähnlichen Verbindungen
Trifluoromethyl carbamate: Similar in structure but lacks the benzyl ester group.
Benzyl carbamate: Contains the benzyl ester group but lacks the trifluoromethyl group.
Methyl carbamate: A simpler ester derivative without the trifluoromethyl group.
Uniqueness: Trifluoromethyl-carbamic acid benzyl ester is unique due to the combination of the trifluoromethyl group, carbamic acid moiety, and benzyl ester group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C9H8F3NO2 |
|---|---|
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
benzyl N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)13-8(14)15-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
InChI-Schlüssel |
LCRSUTUCBSMVCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


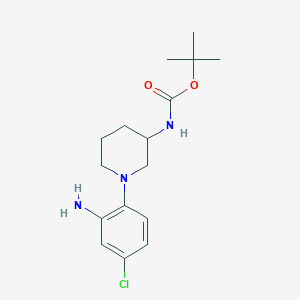
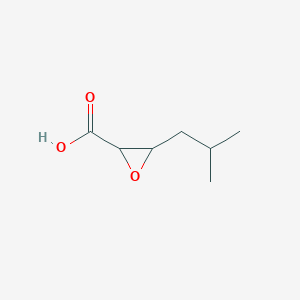

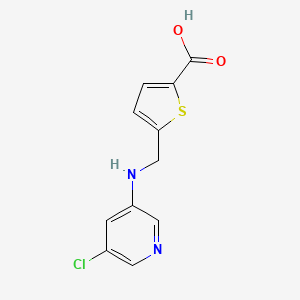
![N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide](/img/structure/B13969890.png)

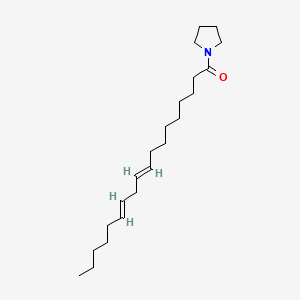
![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
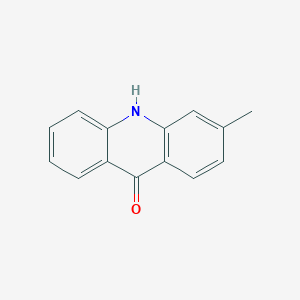
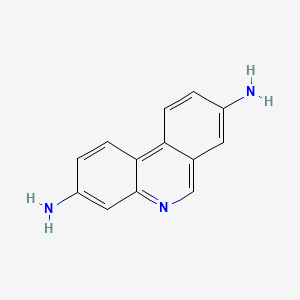
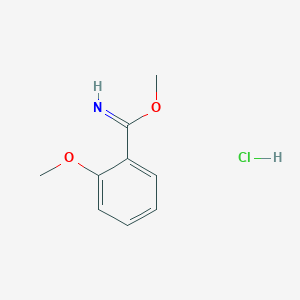

![5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13969938.png)
![6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine](/img/structure/B13969940.png)
